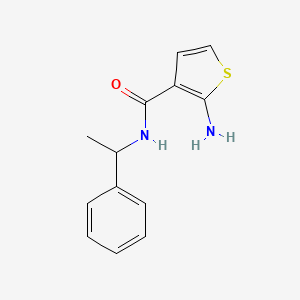

2-アミノ-N-(1-フェニルエチル)チオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

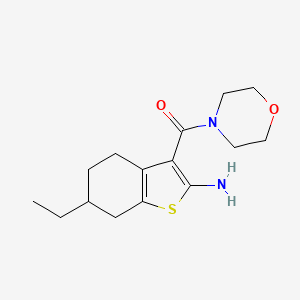

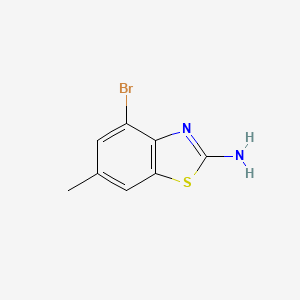

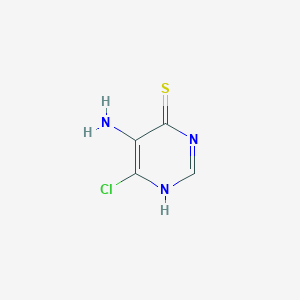

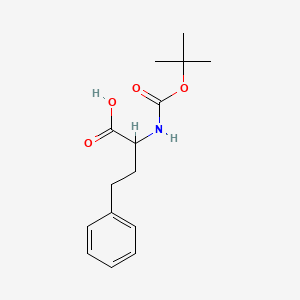

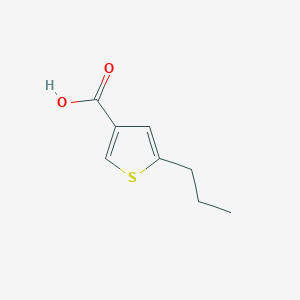

The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various reagents, confirming the versatility of thiophene compounds in chemical synthesis . Similarly, other research has shown the synthesis of N-substituted thiophene derivatives through reactions with substituted amines . These synthetic routes are crucial for producing compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by single crystal X-ray diffraction data. For example, a related compound crystallizes in the monoclinic space group with specific cell parameters, and its molecular geometry is stabilized by intra-molecular interactions . These structural analyses are essential for understanding the conformation and stability of thiophene derivatives, which can influence their biological activity.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, such as aminomethylation, which is a key step in synthesizing complex N,S-containing heterocycles . The ability to undergo diverse chemical reactions makes thiophene derivatives suitable candidates for developing new pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their crystalline structure, density, and molecular geometry, are determined using techniques like X-ray diffraction and spectroscopic methods . These properties are influenced by the specific substituents on the thiophene core and are critical for the compound's biological function and interaction with biological targets.

Biological Activities

Thiophene derivatives exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, antianxiety, antinociceptive, and antitumor activities . The detailed synthesis and pharmacological activities of these compounds highlight their potential as therapeutic agents. The effectiveness of these compounds is often compared with established drugs, indicating their potential for clinical application.

科学的研究の応用

Safety and Hazards

The compound is classified as a warning signal word . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

作用機序

Target of Action

The primary targets of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide are RAC-beta serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .

Mode of Action

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide interacts with its targets by binding to the active sites of these proteins . This interaction can lead to changes in the conformation of the proteins, affecting their activity and altering downstream cellular processes .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, it can influence the hormonal control of glucose homeostasis and Wnt signaling . These pathways are critical for maintaining cellular function and homeostasis .

Result of Action

The molecular and cellular effects of 2-amino-N-(1-phenylethyl)thiophene-3-carboxamide’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways . These effects can include alterations in glucose homeostasis, changes in Wnt signaling, and regulation of transcription factors and microtubules .

特性

IUPAC Name |

2-amino-N-(1-phenylethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9(10-5-3-2-4-6-10)15-13(16)11-7-8-17-12(11)14/h2-9H,14H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIQXJAIOMLEHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239603 |

Source

|

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

590357-10-1 |

Source

|

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590357-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(1-phenylethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)